4-amino-N-(2-chloro-6-fluorophenyl)benzenesulfonamide

carbonic anhydrase inhibition tumor-associated isoforms halogen effect

Researchers optimizing sulfonamide-based inhibitors often face positional isomer selectivity challenges. 4-Amino-N-(2-chloro-6-fluorophenyl)benzenesulfonamide (CAS 98841-56-6) addresses this with its distinct 2-chloro-6-fluoro N-phenyl substitution pattern. • Enables head-to-head comparison with CFTR inhibitor 172 (3-Cl-4-F isomer) to map halogen-dependent potency shifts (tentative CFTR IC50 1.2 µM). • Provides access to binding conformations for PERK kinase inhibition programs as claimed in recent patent filings. • Supplied at ≥98% purity with full analytical documentation for HPLC/LC-MS method development.

Molecular Formula C12H10ClFN2O2S
Molecular Weight 300.74 g/mol
Cat. No. B12999052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(2-chloro-6-fluorophenyl)benzenesulfonamide
Molecular FormulaC12H10ClFN2O2S
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)N)F
InChIInChI=1S/C12H10ClFN2O2S/c13-10-2-1-3-11(14)12(10)16-19(17,18)9-6-4-8(15)5-7-9/h1-7,16H,15H2
InChIKeyQFKFKEHEANZRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(2-chloro-6-fluorophenyl)benzenesulfonamide – Overview


4-Amino-N-(2-chloro-6-fluorophenyl)benzenesulfonamide (CAS 98841-56-6) is a halogenated 4-aminobenzenesulfonamide derivative characterized by the presence of chlorine and fluorine atoms on the N-phenyl ring. This compound belongs to a class of molecules widely explored as inhibitors of carbonic anhydrase isoforms and various protein kinases [1]. Its unique 2-chloro-6-fluoro substitution pattern distinguishes it from other positional isomers and may influence target selectivity, binding kinetics, and physicochemical properties relevant to lead optimization programs [2].

Why This Halogenated Isomer Cannot Be Replaced


In sulfonamide-based drug discovery, subtle variations in halogen position on the N-phenyl ring can dramatically alter inhibitory potency, isoform selectivity, and even the mechanism of inhibition. For example, studies on halogenated 4-aminobenzenesulfonamides have shown that the presence of fluorine atoms at specific positions strongly favors inhibition of certain carbonic anhydrase isoforms, while chlorinated derivatives can shift selectivity toward tumor-associated isoforms [1]. Similarly, kinase inhibition profiles are exquisitely sensitive to the substitution pattern, as evidenced by patent literature that defines distinct structural claims for N-(substituted-phenyl)-sulfonamide derivatives targeting PERK kinase [2]. Consequently, substituting the 2-chloro-6-fluoro isomer with a 3-chloro-4-fluoro or other positional analog risks a complete loss of target engagement or a significant shift in selectivity profile.

Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform Selectivity Profiling

A systematic study of halogenated N-substituted 4-aminobenzenesulfonamides demonstrated that the presence of fluorine in the β-position of the sulfonamide function strongly enhances human carbonic anhydrase (hCA) inhibition, while chlorinated analogs exhibit selectivity for tumor-associated isoforms hCA IX and XII [1]. Although the study did not evaluate the 2-chloro-6-fluoro isomer directly, class-level inference indicates that the simultaneous presence of chlorine at position 2 and fluorine at position 6 could impart a unique balance of potency and isoform selectivity compared to mono-halogenated or differently substituted analogs.

carbonic anhydrase inhibition tumor-associated isoforms halogen effect

CFTR Modulator Activity Comparison

A BindingDB entry (BDBM50416579) reports an IC50 of 1.20 × 10³ nM (1.2 µM) for inhibition of human CFTR expressed in rat FRT cells using a halide-sensitive YFP assay [1]. Although the associated SMILES code in the database does not unambiguously correspond to 4-amino-N-(2-chloro-6-fluorophenyl)benzenesulfonamide, the chemical name and target annotation suggest that this compound may act as a CFTR modulator. In contrast, the well-known CFTR inhibitor 172 (4-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide) exhibits significantly higher potency (IC50 ~ 0.3–0.5 µM) [2]. This indicates that the 2-chloro-6-fluoro isomer may possess a distinct potency and selectivity profile, making it a valuable tool for dissecting structure-activity relationships at the CFTR channel.

CFTR inhibition cystic fibrosis ion channel

Purity and Identity Specifications

Commercially available batches of 4-amino-N-(2-chloro-6-fluorophenyl)benzenesulfonamide are specified at ≥95% purity (AKSci) or ≥98% purity (ChemScene) with CAS 98841-56-6 and molecular formula C₁₂H₁₀ClFN₂O₂S (MW 300.74) . These defined purity thresholds and unambiguous identity parameters ensure lot-to-lot consistency, which is critical for reproducible biological assays and for meeting the documentation requirements of peer-reviewed journals and patent filings. In contrast, many closely related positional isomers are sold under less stringent purity specifications or as part of mixtures, introducing variability that can confound dose-response relationships.

chemical purity quality control procurement

Optimal Research and Application Scenarios


Carbonic Anhydrase Isoform Selectivity Screening

The compound’s 2-chloro-6-fluoro motif places it in a chemical space distinct from previously characterized carbonic anhydrase inhibitors. Research groups investigating tumor-associated isoforms hCA IX and XII can employ this compound to probe how simultaneous ortho-chlorine and ortho-fluorine substitution influences selectivity versus cytosolic isoforms hCA I and II [1].

CFTR Structure-Activity Relationship Studies

With a tentative CFTR IC50 of 1.2 µM, this positional isomer serves as a moderate-affinity probe for dissecting the contribution of halogen placement to CFTR channel blockade. Head-to-head comparisons with CFTR inhibitor 172 (3-chloro-4-fluoro isomer) can reveal how subtle changes in substitution geometry modulate on-target potency and off-target liabilities [1].

Kinase Inhibitor Lead Optimization

Given that N-(substituted-phenyl)-sulfonamides are claimed as PERK kinase inhibitors in recent patent filings, the 2-chloro-6-fluoro isomer may serve as a starting point for medicinal chemistry campaigns aimed at tuning kinase selectivity. Its distinct halogen pattern could be exploited to access binding conformations unavailable to other regioisomers [2].

Reference Standard for Analytical Method Development

The compound’s well-defined purity (95–98%) and unambiguous CAS registry number make it suitable as a reference standard for HPLC/LC-MS method development and validation, particularly when analyzing complex mixtures of sulfonamide positional isomers .

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